2-epi-Fagomine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

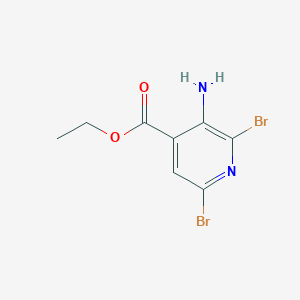

2-epi-Fagomine is a polyhydroxylated piperidine alkaloid, which is a stereoisomer of the naturally occurring compound fagomine. It is known for its biological activity, particularly as a glycosidase inhibitor. This compound has garnered interest due to its potential therapeutic applications, including its antihyperglycemic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-epi-Fagomine typically involves starting from 3,4,6-tri-O-benzyl-D-glucal, a derivative of D-Glucose. Key steps in the synthesis include the preparation of N-Boc-protected amine from oxime, followed by stereospecific iodination of alcohol and cascade cyclization triggered by N-Boc deprotection . Another method involves the reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride (Super-Hydride®) to generate lactamol, followed by dehydration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-epi-Fagomine undergoes various chemical reactions, including reduction, dehydration, and cyclization. The reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride is a key step in its synthesis .

Common Reagents and Conditions

Reduction: Lithium triethylborohydride (Super-Hydride®)

Dehydration: Conditions involving the removal of water molecules

Cyclization: Triggered by N-Boc deprotection

Major Products

The major product formed from these reactions is this compound itself, along with intermediates such as lactamol and 2-deoxyglycolactam .

Scientific Research Applications

2-epi-Fagomine has several scientific research applications:

Mechanism of Action

2-epi-Fagomine exerts its effects primarily by inhibiting glycosidases, enzymes that play a crucial role in carbohydrate metabolism. By inhibiting these enzymes, this compound can modulate glucose levels and exhibit antihyperglycemic effects . The molecular targets include mammalian intestinal glucosidase and galactosidase .

Comparison with Similar Compounds

Similar Compounds

2-deoxynojirimycin: Another polyhydroxylated piperidine alkaloid with similar biological activity.

Nojirimycin: A related compound with glycosidase inhibitory properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and therapeutic potential. Its ability to inhibit glycosidases and modulate glucose levels makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No. |

1129725-67-2 |

|---|---|

Molecular Formula |

C₆H₁₃NO₃ |

Molecular Weight |

147.17 |

Synonyms |

(2S,3R,4R)-2-(Hydroxymethyl)-3,4-piperidinediol; 5-epi-Fagomine |

Origin of Product |

United States |

Q1: What is the significance of the gold(I)-catalyzed allene cyclization in the synthesis of 2-epi-Fagomine?

A1: The gold(I)-catalyzed allene cyclization is a crucial step in the synthesis of this compound as described in the research. [, ] This specific reaction allows for a highly stereoselective synthesis of the target molecule. [] High stereoselectivity is important in organic synthesis as it leads to the preferential formation of a specific isomer, simplifying purification and potentially influencing biological activity.

Q2: The provided abstracts mention "concise" synthesis. What makes the synthesis of this compound described in these papers concise?

A2: While the provided abstracts do not offer detailed synthetic steps, "concise" generally refers to a synthesis with a minimal number of steps. Shorter synthetic routes are desirable in chemistry as they tend to be more efficient and cost-effective. [] Further investigation into the full text of these research papers would be needed to analyze the specific steps taken and why they are considered concise.

Q3: Are there any other known approaches to synthesizing this compound?

A3: The provided abstracts focus specifically on utilizing gold(I)-catalyzed allene cyclization as a key step. [, ] It is possible that other synthetic routes exist, and a broader literature search beyond these specific papers would be required to uncover alternative synthetic approaches to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

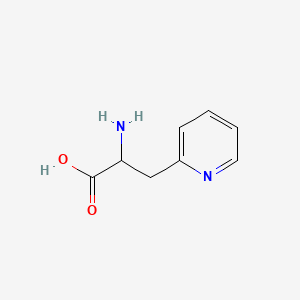

![2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid](/img/structure/B1145332.png)